Conformational Rigidity: Crystallographic Validation of Structural Preorganization
The parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold adopts a rigid cage structure with a fixed N···N distance and relative orientation, contrasting sharply with the multiple low-energy conformations available to piperazine [1]. Single-crystal X-ray diffraction reveals that the two nitrogen atoms in the protonated cage are locked in a specific spatial arrangement, with N···N distances of 2.587(7) Å and 2.599(7) Å in the two crystallographically independent molecules, and N-C-C-N torsion angles constrained to approximately 0° due to the bicyclic framework [1]. In contrast, piperazine can adopt chair, boat, and twist-boat conformations with variable N···N distances and torsion angles, leading to significant conformational heterogeneity in solution.
| Evidence Dimension | Conformational flexibility (N···N distance and geometry) |
|---|---|
| Target Compound Data | N···N distance: 2.587(7) Å and 2.599(7) Å; N-C-C-N torsion angle: approximately 0° (fixed by bicyclic framework) |
| Comparator Or Baseline | Piperazine: variable N···N distance (typically ~2.8-3.0 Å in chair conformations) and multiple accessible conformations |
| Quantified Difference | Fixed geometry vs. multiple conformations; N···N distance differs by approximately 0.2-0.4 Å |
| Conditions | Single-crystal X-ray diffraction at 100 K; (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide |
Why This Matters
This preorganization reduces the entropic penalty of binding to biological targets, directly impacting potency and selectivity in drug discovery programs where piperazine-based leads have failed to achieve adequate target engagement.
- [1] Wojnarska JK, Gryl M, Stadnicka K. Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallogr E Crystallogr Commun. 2017 Nov 17;73(Pt 12):1861-1865. View Source
